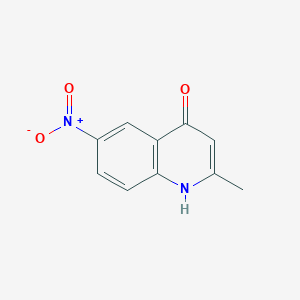

2-Methyl-6-nitroquinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-10(13)8-5-7(12(14)15)2-3-9(8)11-6/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKUGPNJDSKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283188 | |

| Record name | 2-methyl-6-nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-82-5, 112219-43-9 | |

| Record name | NSC30292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-NITRO-4(1H)-QUINOLONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Methyl-6-nitroquinolin-4-ol: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-Methyl-6-nitroquinolin-4-ol, a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, and understanding its synthesis is crucial for the development of novel pharmaceuticals.[1][2] This guide will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the causality behind the synthetic choices, grounded in established chemical literature.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound, featuring a methyl group at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 4-position, imparts unique electronic and steric properties that make it a valuable intermediate for the synthesis of more complex molecules and a target for biological screening.

The synthesis of such substituted quinolines often relies on classical named reactions that have been refined over decades. This guide will focus on a robust and widely applicable method for the preparation of the 4-hydroxyquinoline core, followed by considerations for the introduction of the specific substituents of the target molecule.

The Core Synthesis Strategy: The Gould-Jacobs Reaction

The most logical and well-established approach for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][3][4] This versatile method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1]

Mechanistic Underpinnings of the Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a multi-step mechanism:

-

Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1]

-

Thermal Cyclization: This critical step requires significant thermal energy, typically above 250 °C, to facilitate a 6-electron electrocyclization.[1] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or through modern techniques like microwave irradiation, which can significantly reduce reaction times.[1][5]

-

Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then subjected to hydrolysis to yield the corresponding carboxylic acid. Subsequent heating leads to decarboxylation, affording the final 4-hydroxyquinoline product.[4]

Proposed Synthesis Pathway for this compound

To synthesize the target molecule, this compound, a modified approach based on the principles of the Conrad-Limpach-Knorr reaction, which is suitable for the synthesis of 2- and 4-quinolinones, is proposed. This involves the reaction of an aniline with a β-ketoester.

Starting Materials:

-

4-Nitroaniline: This provides the benzene ring of the quinoline system with the nitro group pre-installed at the desired position.

-

Ethyl acetoacetate: This β-ketoester will provide the atoms to form the pyridine ring, with the acetyl group ultimately forming the 2-methyl and 4-hydroxyl groups of the quinoline core.

Step-by-Step Synthesis

Step 1: Condensation to form Ethyl 3-(4-nitroanilino)but-2-enoate

The synthesis commences with the condensation of 4-nitroaniline with ethyl acetoacetate. This reaction is typically acid-catalyzed and involves the formation of an enamine intermediate.

Step 2: Thermal Cyclization to form this compound

The intermediate, ethyl 3-(4-nitroanilino)but-2-enoate, undergoes thermal cyclization at high temperatures. This intramolecular cyclization is a key step in forming the quinoline ring system. The reaction is often carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures for cyclization.

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.

Protocol for the Synthesis of Ethyl 3-(4-nitroanilino)but-2-enoate (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-nitroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up and Isolation: Once the reaction is complete (as indicated by the cessation of water collection), cool the reaction mixture to room temperature. The toluene is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure ethyl 3-(4-nitroanilino)but-2-enoate.

Protocol for the Synthesis of this compound (Final Product)

-

Reaction Setup: In a high-temperature reaction vessel, place the purified ethyl 3-(4-nitroanilino)but-2-enoate in a high-boiling point solvent such as Dowtherm A.

-

Reaction Execution: Heat the mixture to approximately 250 °C. The reaction is typically complete within 30 minutes. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent upon cooling. The solid product is collected by filtration and washed with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a solvent such as ethanol or acetic acid to afford pure this compound.

Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Condensation | Step 2: Cyclization |

| Reactants | 4-Nitroaniline, Ethyl acetoacetate | Ethyl 3-(4-nitroanilino)but-2-enoate |

| Solvent | Toluene | Dowtherm A |

| Catalyst | p-Toluenesulfonic acid | None |

| Temperature | Reflux (approx. 111 °C) | ~250 °C |

| Reaction Time | 2-4 hours | 15-30 minutes |

| Typical Yield | 80-90% | 70-85% |

Conclusion and Future Directions

The synthesis of this compound can be efficiently achieved through a two-step process involving the condensation of 4-nitroaniline with ethyl acetoacetate, followed by a thermal cyclization. This method, rooted in the principles of classical quinoline synthesis, provides a reliable route to this valuable chemical intermediate.

For researchers and drug development professionals, this guide provides a solid foundation for the synthesis of this and related quinoline derivatives. Future work could explore the use of microwave-assisted synthesis to potentially improve reaction times and yields for the cyclization step.[1][5] Additionally, the functionalization of the quinoline core at various positions opens up a vast chemical space for the development of novel therapeutic agents.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

PubMed Central (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

PubMed Central (PMC). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroquinolin-4-ol

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of various functional groups to the quinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific derivative, 2-Methyl-6-nitroquinolin-4-ol (CAS No. 1207-82-5), a molecule of significant interest due to the combined electronic effects of its methyl, nitro, and hydroxyl substituents.[3][4]

A critical aspect of this compound is its existence in a tautomeric equilibrium with 2-Methyl-6-nitroquinolin-4(1H)-one. This equilibrium, dictated by factors such as solvent polarity and pH, can significantly influence the molecule's hydrogen bonding capacity, solubility, and interactions with biological targets. Understanding this tautomerism is fundamental to predicting its behavior in both chemical and biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for researchers in drug development and organic synthesis. Due to a scarcity of direct experimental data for this specific compound, this guide leverages data from closely related analogues to provide a robust predictive analysis.

Core Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available and predicted data for this compound, with comparative data from its close structural analogue, 2-methyl-6-nitroquinoline, for context.

| Property | Value for this compound | Comparative Data for 2-Methyl-6-nitroquinoline | Reference(s) |

| Molecular Formula | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₂ | [5] |

| Molecular Weight | 204.18 g/mol | 188.18 g/mol | [5][6] |

| Melting Point | Not available | 164-165 °C | [7] |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | 20.5 µg/mL (at pH 7.4) | [6] |

| pKa | Not available | Not available | |

| LogP (predicted) | ~1.5 - 2.5 | 2.4 | [6] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound is an adaptation of the Conrad-Limpach synthesis, a reliable method for the preparation of 4-hydroxyquinolines. This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

Reaction Scheme:

Caption: Proposed synthesis of this compound via the Conrad-Limpach reaction.

Step-by-Step Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-nitroaniline in a suitable solvent such as ethanol.

-

Add 1.1 equivalents of ethyl acetoacetate to the solution.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The intermediate β-anilinoacrylate may precipitate and can be isolated by filtration.

-

Cyclization: The isolated intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250 °C for 30-60 minutes.

-

The reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

-

-OH Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm) due to the acidic nature of the hydroxyl group.

-

Aromatic Protons: The protons on the quinoline ring system would appear in the aromatic region (δ 7.0-9.0 ppm). The specific splitting patterns would be influenced by the substitution pattern.

-

Methyl Protons: A singlet corresponding to the methyl group at the 2-position, likely in the range of δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. Key predicted chemical shifts include:

-

Carbonyl Carbon (C4): In the tautomeric form, the C4 carbon would have a chemical shift in the range of δ 170-180 ppm.

-

Aromatic Carbons: The remaining aromatic carbons would resonate in the typical range of δ 110-150 ppm.

-

Methyl Carbon (C2-CH₃): The methyl carbon would appear at a more upfield chemical shift, likely around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would provide valuable information about the functional groups present:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-O Stretch (Nitro Group): Strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C=O Stretch (Tautomeric Form): A sharp absorption band around 1650-1690 cm⁻¹ if the quinolone tautomer is present.

-

C=C and C=N Stretches: Aromatic ring stretches in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy

Quinoline and its derivatives are known to be chromophoric and typically exhibit strong UV absorption. The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-methylquinolin-4-ol. The UV-Vis spectrum would likely show absorption bands in the range of 250-400 nm.

Experimental Determination of Physicochemical Properties

For accurate characterization, the following experimental protocols are recommended.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for the determination of key physicochemical properties.

Melting Point Determination:

The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination:

The pKa can be determined by potentiometric titration or UV-metric methods. These techniques involve monitoring the change in pH or UV absorbance of a solution of the compound as a strong acid or base is added.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for the closely related compound, 2-methyl-6-nitroquinoline, the following hazards should be anticipated:

-

Acute Toxicity: Harmful if swallowed.[6]

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Damage: Causes serious eye damage.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and recommended experimental protocols for its characterization. While there is a need for further experimental validation of many of these properties, this guide serves as a valuable resource for researchers working with this and related quinoline derivatives. The insights provided herein are intended to facilitate the rational design and development of new therapeutic agents based on the versatile quinoline scaffold.

References

-

Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020-08-09). Retrieved from [Link]

-

2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem. National Institutes of Health. Retrieved from [Link]

-

The Physical and Chemical Properties of Quinoline - ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Retrieved from [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019-02-25). Retrieved from [Link]

-

Quinoline | C9H7N | CID 7047 - PubChem. National Institutes of Health. Retrieved from [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Retrieved from [Link]

-

2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem. National Institutes of Health. Retrieved from [Link]

-

2-Methyl-6-nitroquinoline - the NIST WebBook. Retrieved from [Link]

-

An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes - PubMed Central. (2017-07-15). Retrieved from [Link]

-

Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9) - Cheméo. Retrieved from [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Retrieved from [Link]

-

4-Hydroxy-2-methyl-6-nitroquinoline - R&D Chemicals. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - NIH. Retrieved from [Link]

-

4-Hydroxy-2-methyl-6-nitroquinoline - R&D Chemicals. Retrieved from [Link]

-

6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. National Institutes of Health. Retrieved from [Link]

-

2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2 | Chemsrc. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Retrieved from [Link]

-

In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PubMed Central. Retrieved from [Link]

-

2-Methyl-3-nitroquinolin-4-ol | C10H8N2O3 | CID 13698519 - PubChem. National Institutes of Health. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. download.atlantis-press.com [download.atlantis-press.com]

- 3. 4-Hydroxy-2-methyl-6-nitroquinoline / 2-Methyl-6-nitroquin… [cymitquimica.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. 2-Methyl-3-nitroquinolin-4-ol | C10H8N2O3 | CID 13698519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-6-nitroquinolin-4-ol CAS number 4023-55-0

An In-Depth Technical Guide to 2-Methyl-6-nitroquinolin-4-ol (CAS 4023-55-0): Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The subject molecule is functionalized with a methyl group at the 2-position, a hydroxyl group at the 4-position, and an electron-withdrawing nitro group at the 6-position. This specific arrangement of functional groups suggests significant potential for this molecule as a key intermediate or a pharmacologically active agent in its own right.

The nitro group, in particular, is a well-established pharmacophore in many bioactive molecules, often contributing to antimicrobial or antineoplastic activity through redox-mediated mechanisms.[3] However, it can also be a toxicophore, necessitating careful toxicological evaluation in any drug development program.[3] This guide will detail a robust and logical synthetic pathway, outline a comprehensive analytical strategy for structural verification and purity assessment, discuss the compound's potential in drug discovery based on analogous structures, and provide critical guidance on its safe handling and disposal.

Note on CAS Number: The user-provided CAS number is 4023-55-0. However, authoritative chemical databases associate the name 4-Hydroxy-2-methyl-6-nitroquinoline with CAS number 1207-82-5.[4] This guide pertains to the chemical structure unambiguously defined by the IUPAC name, irrespective of the CAS number discrepancy.

Physicochemical Properties

A precise, experimentally determined dataset for this compound is not widely available in the literature. The following table consolidates known data for the core structure and provides calculated or estimated values for the target compound to guide researchers.

| Property | Value | Source & Remarks |

| IUPAC Name | This compound | - |

| Synonyms | 4-Hydroxy-2-methyl-6-nitroquinoline | [4] |

| Molecular Formula | C₁₀H₈N₂O₃ | Calculated |

| Molecular Weight | 204.18 g/mol | Calculated[5] |

| Appearance | Likely a yellow to brown solid | Inferred from related nitroaromatic compounds. |

| Melting Point | >250 °C (Decomposes) | Estimated. Related compound 2-Methyl-6-nitroquinoline melts at 168°C.[6] The hydroxyl group is expected to significantly increase the melting point due to hydrogen bonding. |

| logP (Octanol/Water) | ~2.1 | Estimated. Calculated logP for the related 2-Methyl-6-nitroquinoline is 2.451.[7] The hydroxyl group will decrease lipophilicity. |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and hot polar organic solvents. | Inferred from general quinolinone properties. |

Synthesis and Purification

Rationale for Synthetic Strategy: The Conrad-Limpach Reaction

The most direct and reliable method for constructing the 2-methylquinolin-4-ol scaffold is the Conrad-Limpach synthesis. This strategy involves two key steps:

-

Condensation: An aromatic amine is reacted with a β-ketoester (in this case, 4-nitroaniline and ethyl acetoacetate) to form a β-aminoacrylate intermediate.

-

Cyclization: The intermediate is heated to a high temperature, typically in a high-boiling point solvent or with a catalyst like polyphosphoric acid, to induce a thermal cyclization that forms the quinolin-4-one ring system.[8]

This method is advantageous because it directly installs the required methyl and hydroxyl (in its keto tautomer form) groups at the 2- and 4-positions, respectively. The 6-nitro functionality is carried over from the starting 4-nitroaniline.

Detailed Experimental Protocol

Reaction Scheme: 4-Nitroaniline + Ethyl Acetoacetate → this compound

Materials:

-

4-Nitroaniline (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Polyphosphoric Acid (PPA) or Dowtherm A (high-boiling solvent)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Hydrochloric Acid (HCl) solution (1 M)

-

Deionized Water

Procedure:

-

Step 1: Condensation (Formation of the Enamine Intermediate)

-

In a round-bottom flask, combine 4-nitroaniline (e.g., 13.8 g, 0.1 mol) and ethyl acetoacetate (e.g., 14.3 g, 0.11 mol).

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the reaction.

-

Heat the mixture at 110-120 °C for 1-2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Rationale: This step forms the key ethyl 3-((4-nitrophenyl)amino)but-2-enoate intermediate. Water is eliminated and should be allowed to evaporate.

-

-

Step 2: Thermal Cyclization

-

To a separate, larger flask equipped with a mechanical stirrer and a thermometer, add a high-boiling point solvent such as Dowtherm A (approx. 10 times the weight of the aniline). Heat the solvent to 250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent dropwise over 30-45 minutes. Maintain the temperature at 250-255 °C.

-

Rationale: The high temperature provides the activation energy for the intramolecular cyclization, which eliminates ethanol and forms the quinolinone ring.

-

After the addition is complete, hold the reaction at 250 °C for an additional 30 minutes.

-

-

Step 3: Isolation and Purification

-

Allow the reaction mixture to cool to below 100 °C.

-

Carefully add hexane or toluene to precipitate the crude product.

-

Filter the solid product using a Büchner funnel and wash thoroughly with the same solvent to remove the Dowtherm A.

-

The crude solid is then suspended in a 1 M NaOH solution and stirred to dissolve the acidic quinolinol product, forming its sodium salt.

-

Filter the solution to remove any insoluble, non-acidic impurities.

-

Acidify the filtrate with 1 M HCl with vigorous stirring until the pH is acidic (pH ~5-6). The product will precipitate out.

-

Collect the solid by filtration, wash with deionized water until the washings are neutral, and dry in a vacuum oven at 60-80 °C.

-

For higher purity, the product can be recrystallized from a suitable solvent like dimethylformamide (DMF) or glacial acetic acid.

-

Synthesis Workflow Diagram

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Analytical Characterization and Quality Control

Rationale

Confirming the identity and purity of the synthesized compound is critical for its use in any research or development setting. A multi-technique (orthogonal) approach ensures that both the chemical structure and purity level are unequivocally established.

Methodologies

-

Thin Layer Chromatography (TLC): An essential in-process control to monitor the disappearance of starting materials and the appearance of the product. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 70:30 v/v).

-

High-Performance Liquid Chromatography (HPLC): Used for final purity assessment. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a standard method for analyzing polar aromatic compounds. Purity is determined by the area percentage of the main peak.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. For this compound (C₁₀H₈N₂O₃), the expected molecular ion peak [M+H]⁺ would be at m/z 205.06.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structure elucidation.

-

¹H NMR (in DMSO-d₆): Expected signals would include a singlet for the methyl group (~2.4 ppm), several signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the quinoline ring, a broad singlet for the hydroxyl proton (>11 ppm), and a singlet for the proton at the 3-position (~6.0 ppm).

-

¹³C NMR (in DMSO-d₆): Will show 10 distinct carbon signals, including the methyl carbon, the C=O carbon (~175 ppm), and 8 aromatic/vinylic carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include a broad O-H stretch (~3200-3400 cm⁻¹), strong N=O stretches for the nitro group (~1520 and 1340 cm⁻¹), a C=O stretch for the quinolinone tautomer (~1650 cm⁻¹), and C=C/C=N stretches in the 1500-1600 cm⁻¹ region.

Analytical Workflow Diagram

Caption: Orthogonal workflow for the analytical characterization of the final product.

Biological Context and Therapeutic Potential

The Quinoline Scaffold in Medicinal Chemistry

Quinolines are a cornerstone of drug discovery. Their rigid, planar structure and ability to be functionalized at multiple positions make them ideal scaffolds for interacting with biological targets like enzymes and receptors.[2] They are found in antimalarials (e.g., chloroquine), antibacterials (fluoroquinolones), and numerous anticancer agents currently in clinical development.[9]

Potential Applications in Drug Discovery

While direct biological data for this compound is scarce, its structural features allow for informed hypotheses regarding its potential applications:

-

Intermediate for Kinase Inhibitors: Many modern cancer drugs target protein kinases. The quinoline core is a common feature in these inhibitors. For instance, intermediates like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline are crucial for synthesizing PI3K/mTOR inhibitors.[8] The hydroxyl group at the 4-position of our target compound can be readily converted to a chlorine atom, making it a valuable precursor for creating libraries of kinase-targeted compounds.

-

Scaffold for MCHR1 Antagonists: The closely related 2-Methyl-6-nitroquinoline has been used as a reagent to develop potent and selective antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), a target for treating obesity and anxiety.[10] This suggests that the 2-methyl-6-nitroquinoline framework is pre-validated for interaction with G-protein coupled receptors.

-

Antimicrobial Agent: The combination of a quinoline core and a nitroaromatic group suggests potential antimicrobial activity.[3] Nitro compounds often act as prodrugs that are reduced by microbial nitroreductases to generate toxic radical species, leading to cell death.[3] This compound could be screened against various bacterial and parasitic strains.[11][12]

Drug Discovery Pipeline Role

Caption: Potential roles of this compound in a drug discovery pipeline.

Safety, Handling, and Disposal

Hazard Identification

Based on safety data for structurally related nitroaromatic and quinoline compounds, this compound should be handled as a hazardous substance.[13]

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

-

Irritation: May cause skin and serious eye irritation.[14]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[15]

-

Personal Protective Equipment:

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

-

Avoid generating dust.

-

-

Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep locked up or in an area accessible only to qualified personnel.

-

Disposal: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or the environment. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established methods like the Conrad-Limpach reaction, and its structure can be rigorously confirmed using standard analytical techniques. The presence of the versatile quinoline core, combined with the bioactive nitro group and a modifiable hydroxyl group, positions this molecule as a highly valuable building block for the discovery of new therapeutic agents, particularly in the fields of oncology and infectious disease. However, its handling requires strict adherence to safety protocols due to its presumed toxicity profile. Further investigation into its direct biological activities is warranted to fully explore its therapeutic potential.

References

-

Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020-08-09). Retrieved from [Link]

-

-

analytical methods. (n.d.). Retrieved from [Link]

-

-

2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2-Methyl-6-nitroquinoline - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Chemical Properties of 2-Methyl-6-nitroquinoline (CAS 613-30-9) - Cheméo. (n.d.). Retrieved from [Link]

-

418772 2-Methyl-6-nitroquinoline CAS: 613-30-9. (n.d.). Retrieved from [Link]

-

Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved from [Link]

-

Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - NIH. (n.d.). Retrieved from [Link]

-

2-Methyl-6-hydroxy-8-nitroquinoline - SpectraBase. (n.d.). Retrieved from [Link]

-

2-Methyl-6-nitroquinoline - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Retrieved from [Link]

-

2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2 | Chemsrc. (2025-08-26). Retrieved from [Link]

-

In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PubMed Central. (n.d.). Retrieved from [Link]

-

Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny - Research Trend. (2021-12-02). Retrieved from [https://researchtrend.net/ijab/pdf/Antioxidant%20and%20Antibacterial%20Evaluation%20of%202,6-dimethoxy-4-((phenylamino)%20methyl)%20Phenol%20and%202,6-Dimethoxy-4-((4%E2%80%B2-nitropheny%20RAVNEET%20KAUR.pdf]([Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-2-methyl-6-nitroquinoline / 2-Methyl-6-nitroquin… [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Methyl-6-nitroquinoline [myskinrecipes.com]

- 7. 2-Methyl-6-nitroquinoline (CAS 613-30-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. download.atlantis-press.com [download.atlantis-press.com]

- 9. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usbio.net [usbio.net]

- 11. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Spectroscopic Analysis of 2-Methyl-6-nitroquinolin-4-ol: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-Methyl-6-nitroquinolin-4-ol (CAS: 1207-82-5), a heterocyclic compound of interest in medicinal and materials chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages expert knowledge and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for the characterization of quinolinol derivatives. We will explore the causality behind spectral features, provide validated protocols for data acquisition, and present the information in a clear, accessible format to facilitate both research and quality control applications.

Introduction and Molecular Structure

This compound is a derivative of the quinoline scaffold, a core structure found in numerous pharmacologically active agents. The introduction of a nitro group at the 6-position and a methyl group at the 2-position creates a molecule with distinct electronic and structural properties, making its unambiguous characterization essential. Quinolin-4-ol compounds exist in a state of tautomeric equilibrium with their corresponding quinolin-4-one form. This keto-enol tautomerism is a critical factor influencing the compound's spectroscopic behavior, particularly in NMR and IR analysis. The quinolin-4-one tautomer is generally the predominant form in most solvents.

Caption: Keto-enol tautomerism of the title compound.

General Synthesis Pathway

The synthesis of this compound typically follows the principles of the Conrad-Limpach reaction. This established method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. In this specific case, 4-nitroaniline serves as the starting precursor.

Experimental Protocol: Synthesis via Conrad-Limpach Cyclization

-

Condensation: Equimolar amounts of 4-nitroaniline and ethyl acetoacetate are mixed, often with a catalytic amount of acid (e.g., HCl). The mixture is stirred at a moderately elevated temperature (e.g., 100-120 °C) for 1-2 hours to form the intermediate ethyl 3-((4-nitrophenyl)amino)but-2-enoate. Water is removed as the reaction progresses.

-

Cyclization: The intermediate is added to a high-boiling point solvent, such as Dowtherm A or paraffin oil, and heated to approximately 250 °C. This high temperature induces an intramolecular cyclization reaction.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and then recrystallized from a solvent like ethanol or acetic acid to yield the purified this compound.

Caption: General workflow for the synthesis of the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl, vinyl, and aromatic protons.

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons like N-H or O-H.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse program with a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The interpretation relies on the predominant keto-tautomer, 2-methyl-6-nitro-1H-quinolin-4-one.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| C2-CH₃ | 2.4 - 2.6 | Singlet (s) | N/A | Aliphatic methyl group adjacent to a C=C bond within the heterocyclic ring. |

| H-3 | 6.2 - 6.4 | Singlet (s) | N/A | Vinylic proton on a carbon adjacent to a carbonyl group, resulting in an upfield shift compared to aromatic protons. |

| H-5 | 8.5 - 8.7 | Doublet (d) | J ≈ 2.5 Hz | Aromatic proton ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. Coupled to H-7 (meta-coupling). |

| H-7 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 Hz | Aromatic proton ortho to H-8 and meta to H-5. Experiences both ortho and meta coupling. |

| H-8 | 7.6 - 7.8 | Doublet (d) | J ≈ 9.0 Hz | Aromatic proton ortho to H-7. |

| N1-H | 11.0 - 12.5 | Broad Singlet (br s) | N/A | Amide-like proton, often broad due to quadrupole effects and chemical exchange. Its signal would disappear upon D₂O exchange. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. The spectrum for this compound is expected to show 10 distinct signals corresponding to each unique carbon atom.

Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be necessary to obtain a spectrum in a reasonable time.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

-

Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C2-CH₃ | 18 - 22 | Aliphatic methyl carbon. |

| C-3 | 110 - 115 | Vinylic carbon adjacent to the carbonyl group. |

| C-4a | 140 - 143 | Quaternary aromatic carbon at the ring junction, influenced by the adjacent nitrogen. |

| C-5 | 125 - 128 | Aromatic CH carbon ortho to the nitro group. |

| C-6 | 144 - 147 | Quaternary aromatic carbon directly attached to the electron-withdrawing nitro group. |

| C-7 | 122 - 125 | Aromatic CH carbon. |

| C-8 | 118 - 121 | Aromatic CH carbon adjacent to the ring-junction. |

| C-8a | 138 - 141 | Quaternary aromatic carbon at the ring junction, bonded to nitrogen. |

| C-2 | 150 - 155 | Quaternary carbon in the heterocyclic ring, bonded to nitrogen and the methyl group. |

| C-4 (C=O) | 175 - 180 | Carbonyl carbon of the quinolin-4-one system, appearing significantly downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol for IR Data Acquisition

-

Sample Preparation: For an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 (broad) | N-H Stretch | Amide N-H in the quinolinone ring |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Methyl C-H |

| ~1660 (strong) | C=O Stretch | Ketone (amide-like) carbonyl |

| ~1610, ~1580, ~1470 | C=C & C=N Stretch | Quinoline ring system |

| ~1530 (strong, asymm.) | N-O Stretch | Nitro group (NO₂) |

| ~1350 (strong, symm.) | N-O Stretch | Nitro group (NO₂) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Predicted Mass Spectrum and Interpretation

The molecular formula is C₁₀H₈N₂O₃, with an average molecular weight of 204.19 g/mol and a monoisotopic mass of 204.0535 Da.

-

Molecular Ion (M⁺˙): The primary peak is expected at m/z 204 .

-

Key Fragmentation Pathways: The fragmentation will be directed by the stable quinoline core and the labile nitro group.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

-

Loss of Nitrogen Dioxide: A primary fragmentation will be the loss of the nitro group as an •NO₂ radical, leading to a significant peak at m/z 158 (M - 46).

-

Loss of Nitric Oxide: An alternative fragmentation involves the loss of •NO, resulting in a peak at m/z 174 (M - 30).

-

Loss of Carbon Monoxide: Following the loss of the nitro group, the resulting ion at m/z 158 can lose carbon monoxide (CO) from the quinolinone ring, a characteristic fragmentation for this class of compounds, to give a fragment at m/z 130 (158 - 28).

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. This guide outlines the predicted spectral data based on established chemical principles and analysis of related structures. The key identifying features are the distinct pattern of aromatic protons in ¹H NMR, the downfield carbonyl signal in ¹³C NMR, the strong C=O and N-O stretching bands in the IR spectrum, and a molecular ion peak at m/z 204 with characteristic losses of NO₂ and CO in the mass spectrum. These detailed interpretations provide a robust analytical framework for any researcher engaged in the synthesis or application of this compound.

References

-

PubChem National Center for Biotechnology Information . 2-Methyl-6-nitroquinoline. PubChem Compound Summary for CID 69172. [Link]

-

PubChem National Center for Biotechnology Information . 2-Methylquinolin-4-ol. PubChem Compound Summary for CID 69089. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles). [Link]

-

Srinivasan, S., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings. [Link]

-

NIST Chemistry WebBook . 2-Methyl-6-nitroquinoline. SRD 69. [Link]

solubility of 2-Methyl-6-nitroquinolin-4-ol in different solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-6-nitroquinolin-4-ol

Abstract

This technical guide provides a comprehensive scientific overview of the solubility characteristics of this compound. As a quinolin-4-one derivative, this compound belongs to a class of heterocyclic scaffolds known for their diverse biological activities, making their physicochemical properties of significant interest to researchers in medicinal chemistry and drug development.[1] Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its experimental determination. It covers the foundational physicochemical principles governing the solubility of this molecule, predicts its qualitative solubility profile, and offers detailed, field-proven protocols for accurate quantitative measurement. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals requiring precise solubility data for process development, formulation, and preclinical assessment.

Introduction: The Critical Role of Solubility

This compound is a substituted quinolin-4-one. The quinolin-4-one motif is the core of numerous therapeutic agents, particularly antibiotics.[1] The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical-to-quality attribute that profoundly influences its entire development lifecycle. For drug candidates, aqueous solubility directly impacts bioavailability and the choice of administration route. In chemical synthesis, solubility dictates solvent selection for reactions, influences reaction kinetics, and is the cornerstone of purification strategies like crystallization.

This guide addresses the fundamental question of how soluble this compound is in various solvent systems. We will explore its intrinsic molecular properties, provide a predictive assessment, and equip the researcher with reliable methodologies to generate the precise data required for their application.

Physicochemical Properties and Molecular Structure

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound presents several key features that dictate its behavior.

-

The Quinolin-4-one Core and Tautomerism: The core structure exists in a tautomeric equilibrium between the keto form (quinolin-4-one) and the enol form (quinolin-4-ol). This equilibrium is solvent-dependent but is fundamental to its ability to act as both a hydrogen bond donor (-OH in the enol form) and acceptor (C=O and the ring nitrogen in the keto form).

-

Substituent Effects:

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions and hydrogen bonding, which may enhance solubility in polar solvents.

-

Methyl Group (-CH₃): This is a nonpolar, lipophilic group that contributes to the molecule's hydrophobic character, potentially increasing solubility in less polar organic solvents.

-

Hydroxyl/Keto Group (-OH / =O): As the primary site for hydrogen bonding, this group is pivotal. Its ability to interact with protic solvents like water and alcohols is key to its solubility in those media.

-

The interplay of the polar nitro and hydroxyl/keto functions with the largely aromatic and lipophilic quinoline ring system suggests a molecule with limited aqueous solubility but potentially greater solubility in polar organic solvents.

Caption: Tautomeric equilibrium of the quinolin-4-one core.

Qualitative and Quantitative Solubility Profile

A comprehensive search of scientific literature reveals a significant lack of publicly available quantitative solubility data for this compound. Therefore, experimental determination is required for any application needing precise values.

Based on the "like dissolves like" principle, a qualitative solubility profile can be predicted.[2] This serves as a starting point for solvent selection in experimental studies.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The hydroxyl group allows for hydrogen bonding, but the large aromatic system limits aqueous solubility. Solubility in alcohols should be higher than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the nitro group and quinolone core, effectively solvating the molecule. |

| Nonpolar | Hexane, Toluene | Insoluble | The molecule's overall polarity from the nitro and hydroxyl/keto groups is too high to be overcome by the weak van der Waals forces offered by nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | DCM has moderate polarity and can dissolve compounds that are not extremely polar or nonpolar. |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | Likely Soluble | The phenolic -OH group is acidic and should deprotonate in base to form a soluble salt. The basicity of the quinoline nitrogen may allow for salt formation in strong acid.[3][4] |

Experimental Protocols for Solubility Determination

For researchers requiring definitive solubility data, the following protocols provide robust and validated methods. The choice between thermodynamic and kinetic solubility often depends on the stage of research.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution in thermodynamic equilibrium with its solid phase.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

2-5 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Calibrated pipettes

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed and solid remains at the end of the experiment.

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure equilibrium is fully established.

-

Causality Insight: Incomplete equilibration is a primary source of error. It is best practice to take samples at multiple time points (e.g., 24h and 48h). If the measured concentration does not change, equilibrium has been reached.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for 1-2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Self-Validation: Filtration is a critical step to remove all undissolved microcrystals. The first few drops from the filter should be discarded to avoid adsorptive losses.

-

-

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. A precise dilution factor must be recorded.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard curve of known concentrations.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Method.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. It is a non-equilibrium measurement useful for early drug discovery to flag compounds with potential solubility liabilities.[5]

Objective: To rapidly assess the precipitation point of this compound in an aqueous buffer.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Step-by-Step Protocol:

-

Preparation: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). This creates the highest concentration test well.

-

Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low and constant (typically <2%) to minimize its co-solvent effect.

-

Incubation: Shake the plate for 1-2 hours at a controlled temperature.

-

Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

Caption: Decision guide for selecting a solubility assay.

Conclusion

While specific quantitative solubility data for this compound is not prevalent in existing literature, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility profile. The compound is anticipated to be poorly soluble in aqueous and nonpolar media but should exhibit good solubility in polar aprotic solvents like DMSO. For any application in drug development or process chemistry, experimental verification is paramount. The detailed shake-flask and kinetic solubility protocols provided in this guide offer robust, reliable, and validated frameworks for researchers to generate the high-quality data necessary to advance their work.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- TargetMol. (n.d.). 4-Hydroxyquinoline.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Solubility of Things. (n.d.). 4-Hydroxyquinolin-2(1H)-one.

- PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.

- CymitQuimica. (n.d.). 4-Hydroxy-2-methyl-6-nitroquinoline / this compound.

- BenchChem. (n.d.). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.

Sources

2-Methyl-6-nitroquinolin-4-ol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-6-nitroquinolin-4-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on this compound, a specific derivative featuring key functional groups—a methyl group at position 2, a nitro group at position 6, and a hydroxyl group at position 4—that significantly influence its physicochemical properties, molecular conformation, and potential biological activity. A critical aspect of its structure is the pronounced tautomerism between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one), which dictates its structural and electronic characteristics in different environments. This document provides a detailed exploration of its synthesis, spectroscopic signature, tautomeric equilibrium, and conformational landscape, offering valuable insights for researchers in drug discovery and chemical biology.

Introduction to the Quinoline Framework

Quinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This privileged scaffold is found in numerous natural products and synthetic compounds with significant pharmacological value.[3][4] The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and chemical properties. The introduction of substituents like methyl, nitro, and hydroxyl groups can dramatically alter electron distribution, steric profile, and hydrogen bonding capabilities, thereby modulating the molecule's interaction with biological targets.

The subject of this guide, this compound, combines the quinoline core with:

-

A C2-Methyl Group: This group can influence the molecule's solubility and steric interactions with target binding sites.

-

A C6-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly impacts the electronic properties of the entire ring system.[5] It is a common functional group in bioactive molecules, often associated with antimicrobial activity.[5]

-

A C4-Hydroxyl Group: This group introduces the potential for hydrogen bonding and, most importantly, leads to keto-enol tautomerism, a pivotal feature of its chemistry.[6][7]

Synthesis and Spectroscopic Characterization

The synthesis of 4-hydroxyquinoline derivatives is often achieved through cyclization reactions. A common and effective method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Synthetic Protocol: Conrad-Limpach Synthesis

A plausible synthetic route to this compound is outlined below.

Step 1: Condensation The reaction begins with the condensation of 4-nitroaniline with ethyl acetoacetate. This step forms an enamine intermediate.

Step 2: Thermal Cyclization The intermediate is heated to a high temperature (around 250 °C), typically in a high-boiling point solvent like mineral oil, to induce ring closure and form the quinolin-4-one ring system.

Spectroscopic Profile

Structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The data presented in the table below are predicted values based on analyses of structurally similar quinoline derivatives.[4][8][9]

| Property | Data |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.19 g/mol [10] |

| Predicted ¹H NMR (DMSO-d₆) | δ 11.5-12.5 (s, 1H, N-H), δ 8.5-8.7 (d, 1H, Ar-H), δ 8.2-8.4 (dd, 1H, Ar-H), δ 7.6-7.8 (d, 1H, Ar-H), δ 6.1-6.3 (s, 1H, C3-H), δ 2.4-2.6 (s, 3H, CH₃) |

| Predicted ¹³C NMR (DMSO-d₆) | δ 175-180 (C4, C=O), δ 150-155 (C2), δ 145-150 (Ar-C), δ 140-145 (Ar-C-NO₂), δ 125-130 (Ar-C), δ 120-125 (Ar-C), δ 115-120 (Ar-C), δ 108-112 (C3), δ 18-22 (CH₃) |

| Predicted IR (KBr, cm⁻¹) | 3200-3000 (N-H stretch), 1640-1660 (C=O stretch, amide), 1580-1600 (C=C stretch), 1510-1540 (asymmetric NO₂ stretch), 1330-1360 (symmetric NO₂ stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 204, with potential fragmentation peaks corresponding to the loss of NO₂ (m/z 158) and other characteristic fragments. |

Tautomerism: The Quinolin-4-ol / Quinolin-4(1H)-one Equilibrium

A defining characteristic of 4-hydroxyquinolines is their existence as a mixture of two tautomeric forms: the aromatic alcohol (enol) form, 4-hydroxyquinoline , and the non-aromatic amide (keto) form, quinolin-4(1H)-one .[6][7][11]

For most 4-hydroxyquinoline derivatives, the keto tautomer is significantly more stable and predominates, especially in the solid state and in polar solvents.[12] This stability is attributed to the formation of a conjugated amide system. Spectroscopic evidence, such as an IR absorption band around 1640-1660 cm⁻¹ (characteristic of an amide C=O) and a ¹³C NMR signal above 175 ppm, strongly supports the prevalence of the quinolin-4(1H)-one form.[12] The presence of the electron-withdrawing nitro group at the C6 position is expected to further favor the keto form by stabilizing the electron density within the conjugated system.

Molecular Conformation and Supramolecular Structure

The conformation of this compound is largely defined by the planar quinoline ring system. Computational studies on similar quinoline derivatives using methods like Density Functional Theory (DFT) confirm the planarity of the fused rings.[4][9]

In the solid state, the conformation is heavily influenced by intermolecular interactions. Given the predominance of the keto tautomer, the most significant interaction is hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This typically leads to the formation of centrosymmetric dimers.

These hydrogen bonds create a stable, planar supramolecular structure that dictates the crystal packing. The nitro and methyl groups project from this planar core. The crystal packing of related nitro-substituted tetrahydroquinolines has been shown to be governed by such intermolecular interactions.[13]

Potential Applications in Drug Development

While specific biological data for this compound is limited, the activities of related compounds provide a strong basis for predicting its potential.

-

Antimicrobial Activity: The quinolone core is famously associated with antibacterial drugs (e.g., fluoroquinolones). Furthermore, nitroaromatic compounds are well-established antimicrobial agents.[5] The combination of these two pharmacophores suggests a high potential for antibacterial or antiprotozoal activity.[5][14][15]

-

Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents, targeting enzymes like kinases.[8][16] The substitution pattern, including electron-withdrawing groups like nitro, can be crucial for activity.[16]

-

Reagent in Organic Synthesis: The molecule serves as a versatile intermediate. The nitro group can be reduced to an amine, providing a handle for further functionalization to build more complex molecules.[17]

Conclusion

This compound is a fascinating heterocyclic compound whose structure is dominated by the keto-enol tautomeric equilibrium, with the quinolin-4(1H)-one form being the more stable and prevalent species. Its planar conformation is stabilized in the solid state by strong intermolecular hydrogen bonds, leading to well-ordered supramolecular assemblies. The presence of the quinolone core, a methyl group, and an electron-withdrawing nitro group provides a rich chemical framework with significant potential for applications in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. Further experimental and computational studies are warranted to fully elucidate its conformational dynamics and biological profile.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. [Link]

-

Jarząb, M., Wróbel, R., & Kusz, J. (2023). 5,8-Quinolinedione Attached to Quinoline Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. [Link]

-

Kavitha, M., & Venkatesh, P. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC. [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

-

Ivanova, Y., Stoyanov, S., Petkov, I., & Antonov, L. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC. [Link]

-

ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

-

Al-amri, J., Kone, M., & Al-Masry, Z. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Lei, F., Tu, Y., Wang, M., et al. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

-

Martinez-Araya, J. I. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

-

PubChem. (n.d.). 2-Methyl-6-nitroquinoline. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 2-Methyl-6-nitroquinoline. NIST WebBook. [Link]

-

PubChem. (n.d.). 2-Methylquinolin-4-ol. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). 4-Quinolone. Wikipedia. [Link]

-

Lei, F., Tu, Y., Wang, M., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

Thakare, P., Mahajan, P., & Palkar, M. (2021). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Brazilian Chemical Society. [Link]

-

Kouznetsov, V., Vargas, L., & Stashenko, E. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Journal of the Chilean Chemical Society. [Link]

-

MySkinRecipes. (n.d.). 2-Methyl-6-nitroquinoline. MySkinRecipes. [Link]

-

ResearchGate. (n.d.). 2-Methyl-4-nitrophenol. ResearchGate. [Link]

-

Rivera, G., & Romero-Díaz, C. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

-

Boukef, A., & Al-Sofyani, A. (2021). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Saudi Journal of Biological Sciences. [Link]

-

Kaur, H., & Singh, J. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny). Research Trend. [Link]

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]